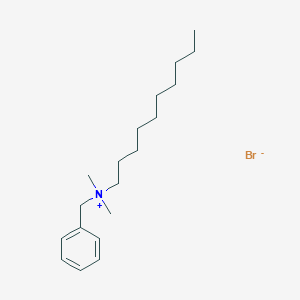
2-(4-Arsonoanilino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Arsonoanilino)benzoic acid is an organic compound that features both an arsonic acid group and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Arsonoanilino)benzoic acid typically involves the reaction of 4-nitrobenzoic acid with an arsonic acid derivative. The process generally includes the following steps:
Nitration: 4-nitrobenzoic acid is synthesized by nitrating benzoic acid.
Reduction: The nitro group in 4-nitrobenzoic acid is reduced to an amino group, forming 4-aminobenzoic acid.
Arsonation: The amino group in 4-aminobenzoic acid is then reacted with an arsonic acid derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Arsonoanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: The arsonic acid group can be reduced to form arsonous acid derivatives.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(4-Arsonoanilino)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential as a biological marker and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Arsonoanilino)benzoic acid involves its interaction with various molecular targets and pathways. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the arsonic acid group.
Benzoic acid: Lacks both the amino and arsonic acid groups.
Arsanilic acid: Contains an arsonic acid group but lacks the benzoic acid structure.
Uniqueness
2-(4-Arsonoanilino)benzoic acid is unique due to the presence of both an arsonic acid group and a benzoic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
33354-38-0 |
|---|---|
Molecular Formula |
C13H12AsNO5 |
Molecular Weight |
337.16 g/mol |
IUPAC Name |
2-(4-arsonoanilino)benzoic acid |
InChI |
InChI=1S/C13H12AsNO5/c16-13(17)11-3-1-2-4-12(11)15-10-7-5-9(6-8-10)14(18,19)20/h1-8,15H,(H,16,17)(H2,18,19,20) |
InChI Key |
NBVBUAXATMBRQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



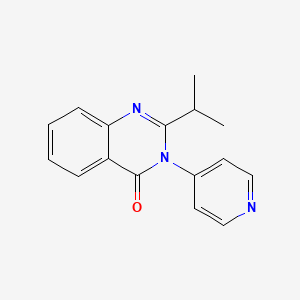
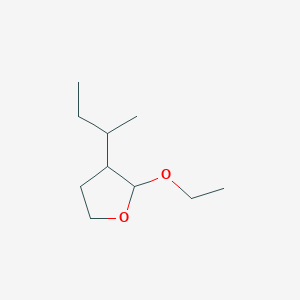
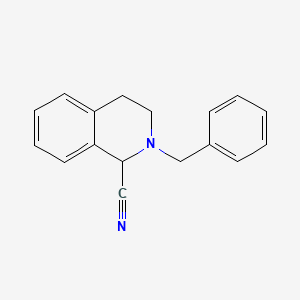
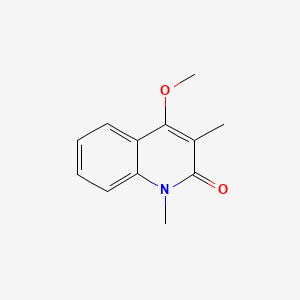




![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)

